Lipophilicity vs. 4-Methylpyrimidine
The computed lipophilicity of 2-(benzyloxy)-4-methylpyrimidine is markedly higher than that of the parent 4‑methylpyrimidine scaffold. The target compound exhibits an XLogP3 value of 2.4 [1], whereas 4‑methylpyrimidine is reported with a logP of 0.18 (ChemAxon) to 0.24 (ALOGPS) [2]. This ~2.2‑unit increase in logP translates to an approximately 158‑fold higher theoretical partition coefficient, significantly altering solubility and membrane permeability characteristics.
ΔlogP ≈ 2.2 (158‑fold higher partition coefficient)
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4‑Methylpyrimidine: logP = 0.18–0.24 |
| Quantified Difference | ΔlogP ≈ 2.2 (158‑fold higher partition coefficient) |
| Conditions | Computed physicochemical properties (XLogP3 and ALOGPS/ChemAxon predictions) |
Why This Matters
Higher lipophilicity directs solvent selection for synthesis, influences chromatographic retention, and predicts improved passive membrane permeability in cell‑based assays, making 2‑(benzyloxy)-4‑methylpyrimidine a more suitable scaffold for CNS‑targeted or intracellular drug discovery programs.
- [1] PubChem CID 70898385. 2-(Benzyloxy)-4-methylpyrimidine, XLogP3=2.4. View Source
- [2] Cannabis Compound Database. 4‑Methylpyrimidine, logP = 0.18 (ChemAxon). View Source
